4-Bromo-N-(2-hydroxyethyl)-1-isopropyl-1h-pyrrole-2-carboxamide

Description

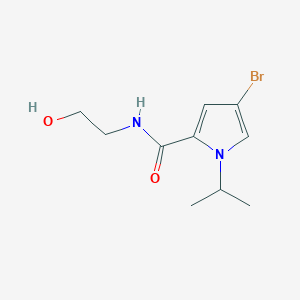

4-Bromo-N-(2-hydroxyethyl)-1-isopropyl-1H-pyrrole-2-carboxamide is a brominated pyrrole derivative featuring a hydroxyethyl carboxamide substituent and an isopropyl group at the 1-position of the pyrrole ring. The bromine atom at the 4-position likely enhances electrophilic reactivity and molecular weight, while the hydroxyethyl group may improve solubility in polar solvents or influence hydrogen-bonding interactions . The isopropyl substituent contributes steric bulk, which could modulate binding affinity in biological systems or crystallization behavior.

Properties

Molecular Formula |

C10H15BrN2O2 |

|---|---|

Molecular Weight |

275.14 g/mol |

IUPAC Name |

4-bromo-N-(2-hydroxyethyl)-1-propan-2-ylpyrrole-2-carboxamide |

InChI |

InChI=1S/C10H15BrN2O2/c1-7(2)13-6-8(11)5-9(13)10(15)12-3-4-14/h5-7,14H,3-4H2,1-2H3,(H,12,15) |

InChI Key |

DMCFNXTVJCLWIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=C(C=C1C(=O)NCCO)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(2-hydroxyethyl)-1-isopropyl-1h-pyrrole-2-carboxamide typically involves the bromination of a pyrrole derivative followed by the introduction of the hydroxyethyl and isopropyl groups. One common method includes:

Bromination: The pyrrole ring is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

Hydroxyethylation: The brominated pyrrole is then reacted with ethylene oxide or a similar reagent to introduce the hydroxyethyl group.

Isopropylation: Finally, the isopropyl group is introduced via an alkylation reaction using isopropyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(2-hydroxyethyl)-1-isopropyl-1h-pyrrole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of the corresponding hydrogenated pyrrole.

Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

4-Bromo-N-(2-hydroxyethyl)-1-isopropyl-1h-pyrrole-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(2-hydroxyethyl)-1-isopropyl-1h-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this section compares 4-Bromo-N-(2-hydroxyethyl)-1-isopropyl-1H-pyrrole-2-carboxamide with three analogs (Table 1).

Table 1: Structural and Functional Comparison of Analogous Compounds

Substituent Effects on Reactivity and Solubility

- Bromine vs. Bromine’s electronegativity may also direct electrophilic substitution reactions preferentially at the pyrrole’s 3- or 5-positions .

- Hydroxyethyl vs. Hydroxypropyl Amide: The shorter hydroxyethyl chain in the target compound vs. the hydroxypropyl analog reduces overall hydrophilicity but may improve conformational rigidity.

- Isopropyl vs. Methyl at N1 : The isopropyl group introduces significant steric hindrance, which could reduce binding affinity in enzyme-active sites compared to the methyl-substituted analog. However, this bulk may enhance crystallinity, as seen in small-molecule refinement trends using programs like SHELXL .

Biological Activity

4-Bromo-N-(2-hydroxyethyl)-1-isopropyl-1H-pyrrole-2-carboxamide, a compound of interest in medicinal chemistry, has shown various biological activities that warrant detailed exploration. This article synthesizes findings from diverse research studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

- Chemical Name : this compound

- CAS Number : 1155592-96-3

- Molecular Formula : C13H13BrN2O2

- Molecular Weight : 309.163 g/mol

Structure

The structural features of the compound include a bromine atom, a hydroxyethyl group, and an isopropyl substituent on the pyrrole ring, which may influence its biological interactions.

Antiviral Activity

Recent studies have indicated that derivatives of pyrrole compounds exhibit antiviral properties. For instance, certain pyrrole-based compounds have demonstrated effectiveness against various viruses by inhibiting viral replication processes. A study highlighted that modifications in the pyrrole structure can lead to increased antiviral potency, particularly against RNA viruses like HCV and RSV .

Anticancer Properties

Research has shown that this compound possesses anticancer activity. In vitro assays revealed that this compound can induce apoptosis in cancer cell lines through the activation of specific apoptotic pathways. The mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes that are crucial for various biological processes. Notably, it has shown promise as an inhibitor of dihydroorotate dehydrogenase (DHODH), a target for the treatment of malaria and other parasitic infections . The inhibition of DHODH disrupts the pyrimidine biosynthesis pathway in parasites, leading to reduced viability.

Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of this compound against HCV. The results indicated an EC50 value of approximately 6.7 µM, demonstrating significant antiviral activity with a selectivity index indicating low cytotoxicity .

Study 2: Anticancer Activity

In a separate investigation focusing on cancer cell lines, the compound was tested for its ability to induce apoptosis. Results showed a dose-dependent increase in apoptosis markers with IC50 values ranging from 10 to 15 µM across different cancer types .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.